molecular formula C6H6FNO B3211704 2-Fluoro-4-methylpyridin-3-OL CAS No. 1092561-59-5

2-Fluoro-4-methylpyridin-3-OL

Cat. No.: B3211704
CAS No.: 1092561-59-5
M. Wt: 127.12 g/mol
InChI Key: HSTISAZOZVMFLS-UHFFFAOYSA-N
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Description

2-Fluoro-4-methylpyridin-3-OL is a fluorinated pyridine derivative with the molecular formula C6H6FNO This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fourth position, and a hydroxyl group at the third position on the pyridine ring

Mechanism of Action

Target of Action

A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, has been reported to act as a potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. Therefore, it’s plausible that 2-Fluoro-4-methylpyridin-3-OL might have a similar target.

Mode of Action

If it acts similarly to its structural analog, it might bind to exposed K+ channels, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methylpyridin-3-OL typically involves the fluorination of 4-methylpyridin-3-OL. One common method is the reaction of 4-methylpyridin-3-OL with a fluorinating agent such as Selectfluor® under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature, yielding this compound with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methylpyridin-3-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Fluoro-4-methylpyridin-3-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-4-methylpyridin-3-OL is unique due to the combination of its fluorine, methyl, and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-fluoro-4-methylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTISAZOZVMFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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